molecular formula C10H16N2O B1444841 [2-(Butan-2-yloxy)pyridin-4-yl]methanamine CAS No. 1247570-45-1

[2-(Butan-2-yloxy)pyridin-4-yl]methanamine

Cat. No. B1444841
CAS RN: 1247570-45-1
M. Wt: 180.25 g/mol
InChI Key: GKQRPDYZKWKDRW-UHFFFAOYSA-N
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Description

“[2-(Butan-2-yloxy)pyridin-4-yl]methanamine” is a chemical compound with the molecular formula C10H16N2O . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “[2-(Butan-2-yloxy)pyridin-4-yl]methanamine” consists of a pyridine ring attached to a butan-2-yloxy group and a methanamine group . The exact spatial arrangement of these groups could influence the compound’s properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[2-(Butan-2-yloxy)pyridin-4-yl]methanamine” include its molecular structure and formula (C10H16N2O) . Detailed information about its melting point, boiling point, density, and other properties was not found in the available resources.

Scientific Research Applications

Anti-Tubercular Agents

This compound has been investigated for its potential as an anti-tubercular agent. Derivatives of pyridinyl methanamine have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests that [2-(Butan-2-yloxy)pyridin-4-yl]methanamine could be a starting point for the design of new drugs to combat tuberculosis, especially in the face of multi-drug resistant strains of the bacteria.

Chemical Building Blocks

The structure of [2-(Butan-2-yloxy)pyridin-4-yl]methanamine indicates that it could serve as a chemical building block. Compounds with similar structures are available from chemical suppliers like Sigma-Aldrich, suggesting that they are used in the synthesis of more complex molecules . This compound could be used to synthesize a variety of derivatives for research in medicinal chemistry and other fields.

Fungicidal Activity

Pyridinyl methanamine derivatives have also been explored for their fungicidal properties. By using similar compounds as templates, researchers have designed and synthesized new molecules with excellent fungicidal activity . This indicates that [2-(Butan-2-yloxy)pyridin-4-yl]methanamine could be modified to enhance its efficacy as a fungicide, potentially leading to new agricultural chemicals.

Cytotoxicity Evaluation

Research has shown that some pyridinyl methanamine derivatives are non-toxic to human cells, such as HEK-293 (human embryonic kidney) cells . This is an important consideration in drug development, as it means that the compound could potentially be used in humans without adverse effects on healthy cells.

Mechanism of Action

    Target of Action

    Compounds similar to “[2-(Butan-2-yloxy)pyridin-4-yl]methanamine” often target protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells and regulating cellular activities.

    Mode of Action

    The compound could interact with its target protein kinases by binding to their active sites, thereby inhibiting their activity . This could result in changes to the phosphorylation state of proteins within the cell, affecting cellular signaling pathways.

properties

IUPAC Name

(2-butan-2-yloxypyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-3-8(2)13-10-6-9(7-11)4-5-12-10/h4-6,8H,3,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQRPDYZKWKDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=NC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Butan-2-yloxy)pyridin-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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